



(Z)-SU14813 kinase inhibition spectrum

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Compound of Interest		
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An In-Depth Technical Guide on the Kinase Inhibition Spectrum of (Z)-SU14813

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activity by selectively targeting key RTKs involved in oncogenesis and tumor vascularization.[1] This document provides a comprehensive technical overview of the kinase inhibition spectrum of (Z)-SU14813, detailing its inhibitory potency against various kinases, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Kinase Inhibition Spectrum

SU14813 exhibits a high degree of selectivity for multiple split-kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its inhibitory activity has been quantified through both biochemical (cell-free) and cellular assays.

Biochemical (Cell-Free) Assay Data

Biochemical assays measure the direct inhibitory effect of SU14813 on the kinase activity of purified or recombinant enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of VEGFR, PDGFR, and KIT family kinases.[3][4]



Target Kinase	IC50 (nM)	Reference(s)
VEGFR1 (Flt-1)	2	[3][4][5]
PDGFRβ	4	[3][4][5]
PDGFRα	4	
KIT	15	[3][4][5]
VEGFR2 (KDR)	50	[3][4][5]
Src	2500	
FGFR-1	3500	
c-Met	9000	
EGFR	>20000	

Cellular Assay Data

Cellular assays assess the ability of SU14813 to inhibit RTK phosphorylation and downstream functional effects within a cellular context. These assays confirm the potent, target-specific activity of the compound in living cells.[2][5]



Cellular Target/Process	Cell Line/System	IC50 (nM)	Reference(s)
KIT Phosphorylation	Mo7e cells	6	
VEGF-stimulated HUVEC Survival	HUVECs	6.8	
PDGFR-β Phosphorylation	Porcine Aortic Endothelial Cells	9.9	[2][5]
KIT Phosphorylation	Porcine Aortic Endothelial Cells	11.2	[2][5]
PDGFR-β Phosphorylation	Transfected NIH 3T3 cells	20	
VEGFR-2 Phosphorylation	Transfected NIH 3T3 cells	40	
FLT3-ITD Phosphorylation	MV4;11 cells	50	
U-118MG Cell Growth	U-118MG glioblastoma cells	50 - 100	[4][5]

Experimental Protocols

The characterization of SU14813's inhibitory profile involves several key experimental methodologies.

In Vitro Biochemical Kinase Assay (General Protocol)

This method quantifies the direct inhibition of kinase enzymatic activity.

Objective: To determine the IC₅₀ value of SU14813 against a specific purified kinase.

Materials:

• Recombinant purified kinase (e.g., GST-fusion proteins of RTK cytoplasmic domains).[2]



- Specific substrate (e.g., Myelin Basic Protein).[6]
- (Z)-SU14813 stock solution (in DMSO).
- ATP solution (can be [y-32P]ATP for radiometric detection).[6]
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT).[6]
- 96-well or 384-well assay plates.
- Detection reagent (e.g., ADP-Glo[™] for luminescence, phosphospecific antibody for ELISA, or filter paper for radiometric assay).[7][8]

Procedure:

- Inhibitor Preparation: Perform serial dilutions of the **(Z)-SU14813** stock solution in the kinase reaction buffer.
- Reaction Setup: To the wells of the assay plate, add the diluted inhibitor, the kinase, and the substrate.
- Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 μL.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7]
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
- Signal Detection: Quantify the amount of phosphorylated substrate. The method depends on the assay format:
 - Radiometric: Measure the incorporation of ³²P into the substrate using a scintillation counter.[6]



- Luminescence: Measure the amount of ADP produced using a reagent like ADP-Glo™ and a luminometer.[8]
- Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[7]

Cellular Receptor Phosphorylation Assay

This assay measures the inhibition of receptor autophosphorylation in a cellular environment.

Objective: To determine the potency of SU14813 in blocking ligand-induced or constitutive RTK activation in cells.

Materials:

- Cell lines expressing the target RTK (e.g., transfected NIH 3T3 cells, MV4;11, Mo7e).[2][5]
- Cell culture medium and supplements.
- Recombinant ligand/growth factor (e.g., VEGF, PDGF), if the receptor is not constitutively active.
- (Z)-SU14813 stock solution.
- Lysis buffer containing phosphatase and protease inhibitors.
- Antibodies: primary antibody against the phosphorylated form of the target RTK and a total RTK antibody.
- Detection system (e.g., Western blot apparatus, ELISA reader).

Procedure:

- Cell Culture: Seed cells in multi-well plates and grow to a suitable confluency.
- Serum Starvation: To reduce basal signaling, starve cells in low-serum medium for several hours (e.g., 18 hours).[2]



- Inhibitor Treatment: Treat the cells with various concentrations of (Z)-SU14813 for a
 predetermined time.
- Ligand Stimulation: Add the specific ligand to stimulate the receptor (e.g., 20 ng/mL VEGF) for a short period (e.g., 5-15 minutes). This step is omitted for cells with constitutively active mutants like FLT3-ITD.[2]
- Cell Lysis: Wash the cells with cold PBS and add lysis buffer to extract cellular proteins.
- Quantification: Determine the level of phosphorylated receptor relative to the total receptor using:
 - Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
 - ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
- Data Analysis: Quantify the signal and normalize phosphorylated protein levels to total protein levels. Calculate the IC₅₀ value from the dose-response curve.

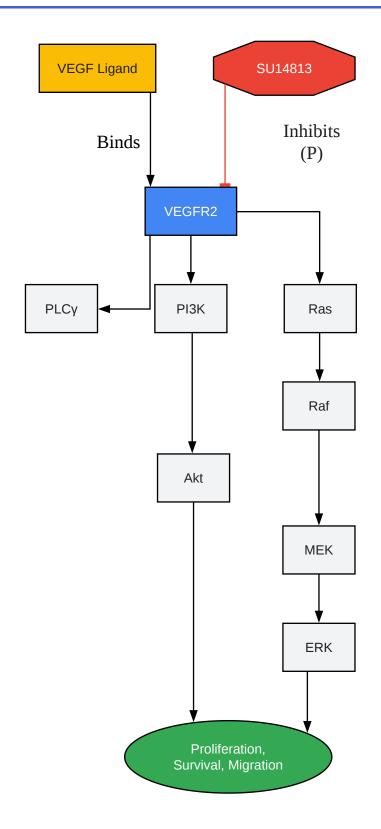
Modulated Signaling Pathways & Visualizations

(Z)-SU14813 exerts its anti-tumor effects by inhibiting the kinase activity of RTKs, thereby blocking their downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis. Its inhibition by SU14813 blocks the proangiogenic signals initiated by VEGF.[9][10]





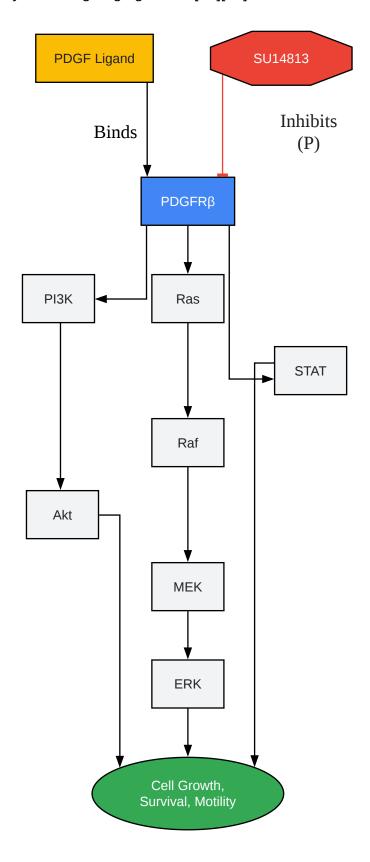
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Fig. 1: (Z)-SU14813 inhibits VEGFR2 autophosphorylation.

PDGFRβ Signaling Pathway



The PDGF/PDGFR β axis is crucial for the growth and survival of various tumor types and for the recruitment of pericytes during angiogenesis.[11][12]



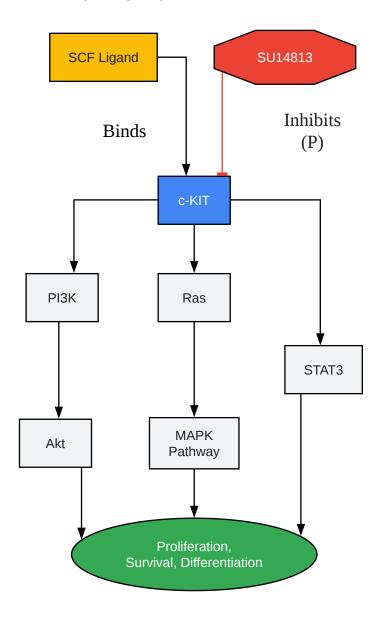


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Fig. 2: Inhibition of the PDGFRβ signaling cascade by SU14813.

KIT Signaling Pathway

KIT is an RTK often implicated in gastrointestinal stromal tumors (GIST) and certain leukemias. SU14813 effectively blocks its signaling output.



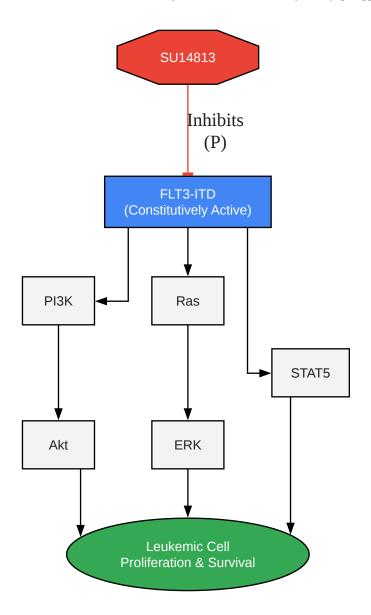
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Fig. 3: SU14813-mediated blockade of KIT signaling.

FLT3 Signaling Pathway



Mutations in FLT3, particularly internal tandem duplications (ITD), lead to constitutive kinase activation and are common drivers in Acute Myeloid Leukemia (AML).[13][14]



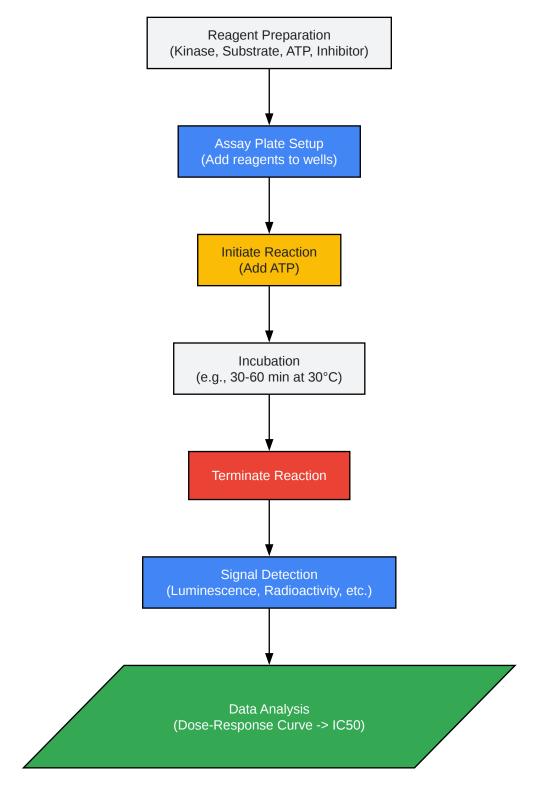
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Fig. 4: Inhibition of oncogenic FLT3-ITD signaling by SU14813.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining kinase inhibitor potency.





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Fig. 5: General workflow for an in vitro kinase inhibition assay.



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